Ethanol, 2-(dodecylthio)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surfactant Studies

Ethanol, 2-(dodecylthio)- possesses a long alkyl chain (dodecyl group) and a hydrophilic head group (ethanol). This combination suggests potential surfactant properties. Surfactants are molecules that can lower the surface tension of liquids and emulsify immiscible substances. Researchers might investigate its effectiveness as a surfactant in various applications, such as detergents, dispersants, or foaming agents .

Material Science Applications

The long alkyl chain could also make Ethanol, 2-(dodecylthio)- a candidate for research in material science. For instance, it could be studied for its self-assembly properties and potential use in the development of functional materials or nanostructures .

Biological Studies

The influence of the dodecylthio group on the biological properties of the molecule is an interesting area for research. Scientists might explore its potential interactions with biological membranes or enzymes. Additionally, its possible antimicrobial activity could be investigated .

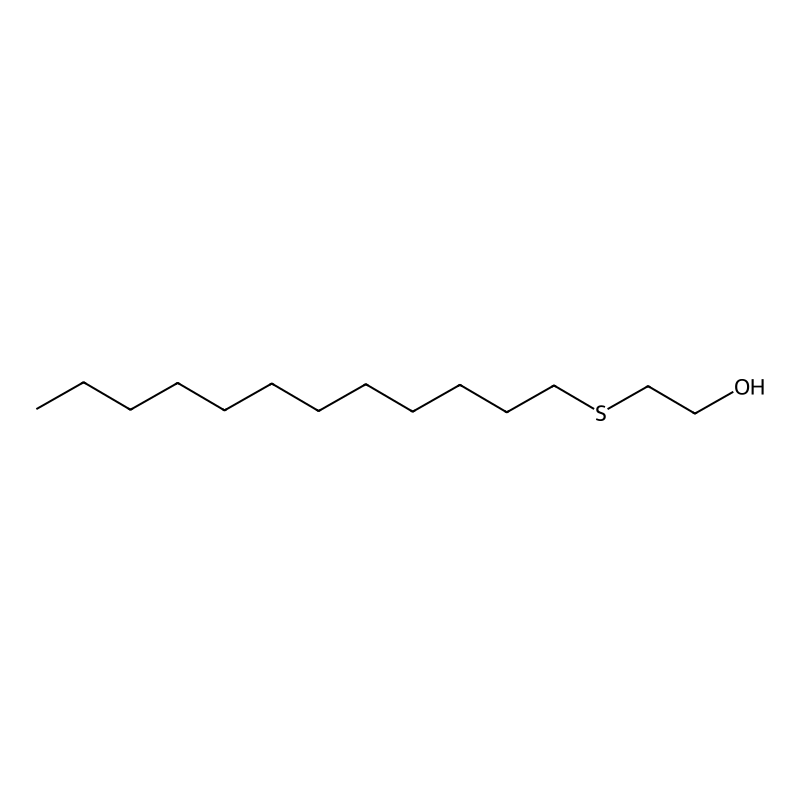

Ethanol, 2-(dodecylthio)- is an organic compound featuring a dodecylthio group attached to an ethanol backbone. The presence of the dodecylthio moiety enhances the hydrophobic nature of the molecule, making it suitable for various applications in surfactants and emulsifiers. Its molecular formula is C${14}$H${30}$OS, and it has a molecular weight of approximately 242.46 g/mol. The structure can be represented as follows:

textCH3 | CH3-CH2-CH2-CH2-CH2-CH2-S-CH2-CH2-OH

- Esterification: The alcohol group can react with carboxylic acids to form esters.

- Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones under appropriate conditions.

- Thiol Reactions: The thiol group can participate in nucleophilic substitution reactions or form disulfides upon oxidation.

These reactions are essential for modifying the compound for specific applications in materials science and organic synthesis.

The synthesis of ethanol, 2-(dodecylthio)- typically involves the reaction of dodecanethiol with an appropriate alkoxide or alcohol under controlled conditions. Common methods include:

- Thiol-Ether Formation: Dodecanethiol reacts with an alkoxide derived from ethanol in a nucleophilic substitution reaction.

- Catalytic Methods: Utilizing catalysts such as sulfuric acid or Lewis acids can enhance the yield and selectivity of the desired product.

Recent studies have explored non-conventional synthesis techniques such as ultrasonication and microwave irradiation to improve efficiency and reduce reaction times .

Interaction studies involving ethanol, 2-(dodecylthio)- focus on its behavior in different environments. For instance:

- Solubility Tests: Evaluating its solubility in various solvents helps determine its potential use in formulations.

- Biocompatibility Assessments: Studies on its interaction with biological membranes can provide insights into its safety profile for cosmetic applications.

Such studies are crucial for understanding how this compound behaves in practical applications.

Ethanol, 2-(dodecylthio)- shares structural similarities with several other compounds that also contain long-chain alkyl groups and functional groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethanol, 2-(octadecylthio)- | Long-chain thioether | Longer hydrophobic tail than dodecylthio |

| Ethanol, 1-dodecanethiol | Thiol | Lacks the ethoxy group |

| Dodecanethiol | Simple thiol | No alcohol functional group |

| Ethanol, 2-(hexadecylthio)- | Long-chain thioether | Shorter hydrophobic tail compared to dodecyl |

The uniqueness of ethanol, 2-(dodecylthio)- lies in its combination of both hydrophilic (ethanol) and hydrophobic (dodecyl) characteristics, making it particularly versatile for different applications.

Thioether-functionalized surfactants emerged as a distinct class of amphiphiles in the mid-20th century, building upon the foundational work of soap and detergent chemistry. The incorporation of sulfur atoms into surfactant backbones arose from efforts to improve thermal stability and redox responsiveness compared to traditional oxygen-based ethers. Early studies in the 1960s demonstrated that thioether groups could alter micellar dynamics by introducing polarizable sulfur atoms into hydrophobic chains, thereby affecting critical micelle concentrations (cmc) and aggregation behavior. For example, Lundberg et al. (2006) showed that thioether moieties in cationic surfactants reduced micellar growth tendencies by exposing sulfur atoms to aqueous interfaces.

The development of 2-(dodecylthio)ethanol specifically gained momentum in the 1980s alongside advancements in controlled radical polymerization and green chemistry. Its synthesis—typically via thiol-ene coupling or nucleophilic substitution—capitalized on the reactivity of dodecanethiol with ethylene oxide derivatives. By the 2000s, this compound became a model system for studying sulfur’s role in amphiphile self-assembly and interfacial activity.

Significance of Ethanol, 2-(Dodecylthio)- in Amphiphilic Research

The molecular architecture of 2-(dodecylthio)ethanol confers distinct advantages in surfactant applications:

- Amphiphilic Balance: The C12 hydrophobic chain (logP ≈ 6.2) and polar ethanol headgroup (pKa ~15.7) enable efficient reduction of surface tension at water-oil interfaces. Comparative studies with alkyl ether analogs reveal a 15–20% lower cmc due to sulfur’s polarizability enhancing hydrophobic interactions.

- Chemical Reactivity: The thioether linkage (-S-) permits post-synthetic modifications, such as oxidation to sulfoxides or sulfones, enabling stimuli-responsive behavior. For instance, Asakawa et al. (2011) demonstrated that oxidation of thioether surfactants alters micellar ionization and micropolarity, facilitating controlled drug release.

- Thermal Stability: Unlike ester or amine-based surfactants, the thioether bond resists hydrolysis at temperatures up to 200°C, making it suitable for high-temperature emulsification processes.

Recent applications span nanotechnology and biomedicine. For example, poly(thioether-ester) nanoparticles synthesized from 2-(dodecylthio)ethanol derivatives exhibit antioxidant activity (IC50 ≈ 195 µg/mL against DPPH radicals), highlighting potential in food packaging and anti-aging cosmetics.

Research Evolution and Contemporary Focus Areas

Modern research on 2-(dodecylthio)ethanol revolves around three themes:

Green Synthesis and Scalability

Traditional routes involving hazardous reagents like thionyl chloride are being supplanted by atom-economical methods. Healy et al. (2022) developed a one-pot synthesis using sulfonyl chlorides as thiol surrogates, achieving 85–92% yields under mild conditions. This approach minimizes waste and aligns with principles of green chemistry.

Biomedical Applications

Thioether-containing amphiphiles show promise in gene delivery. Cationic lipids derived from 2-(dodecylthio)ethanol exhibit transfection efficiencies comparable to commercial agents (e.g., Lipofectamine 3000), with lower cytotoxicity (cell viability >90% at 50 µM). The thioether’s fluidity modulation enhances endosomal escape, a critical bottleneck in nucleic acid delivery.

Advanced Material Design

In polymer science, 2-(dodecylthio)ethanol serves as a chain-transfer agent in thiol-ene polymerizations, enabling precise control over molecular weight (Đ <1.2). Recent work by Gizdavic-Nikolaidis et al. (2023) produced antioxidant poly(thioether-ester) nanoparticles via miniemulsion polymerization, with lipid peroxidation inhibition rates exceeding 55%.

The synthesis of ethanol, 2-(dodecylthio)- relies primarily on thiol-ether bond formation through nucleophilic substitution reactions between dodecyl thiol and ethylene-based substrates [2]. The most established pathway involves the reaction of dodecane-1-thiol with 2-chloroethanol or 2-bromoethanol under basic conditions, where the thiolate anion acts as a nucleophile attacking the electrophilic carbon center [6]. This bimolecular nucleophilic substitution mechanism proceeds through an S~N~2 pathway, with the rate depending on both nucleophile concentration and substrate concentration [24].

Alternative synthetic routes utilize 2-mercaptoethanol as a starting material, which undergoes alkylation with dodecyl halides in the presence of strong bases such as sodium hydroxide or potassium carbonate [6] [18]. The preparation method typically involves heating bromododecane, thiourea, and 95% ethanol to reflux for the reaction, followed by addition of sodium hydroxide solution and further heating [6]. After completion of the reaction, cooling and static stratification separate the oil layer containing the crude thiol product [6].

Michael addition reactions represent another significant pathway for thiol-ether formation, particularly when utilizing activated alkenes [17] [36]. The thiolate anion attacks the electrophilic center of carbon-carbon double bonds in maleimide or acrylate systems, forming stable thioether linkages [17] [24]. This approach offers advantages in terms of reaction efficiency and reduced side product formation compared to traditional halide displacement methods [36].

The choice of leaving group significantly influences reaction kinetics and yield, with bromide and iodide typically providing superior results compared to chloride due to their enhanced leaving group ability [39]. Reaction conditions must be carefully controlled to prevent oxidation of thiol groups to disulfides, which represents a common side reaction that reduces product yield [39] [40].

Catalytic Synthesis Approaches

Recent advances in catalytic methodology have enabled more efficient synthesis of thiol-ether compounds through both homogeneous and heterogeneous catalytic systems [10]. Triflic acid has emerged as a highly effective catalyst for thioesterification reactions, demonstrating superior efficiency compared to traditional base-catalyzed approaches [10]. The use of triflic acid as a catalyst allows for direct coupling of alcohols with thiols under mild conditions, achieving excellent yields while maintaining high selectivity [10].

Metal triflate catalysts, including indium triflate and zinc triflate, have shown comparable effectiveness to triflic acid in promoting thiol-ether formation [10]. These Lewis acid catalysts operate through coordination to the alcohol substrate, enhancing its electrophilicity and facilitating nucleophilic attack by the thiol [10]. The reaction mechanism involves both Brønsted and Lewis acid catalysis, with metal triflates undergoing hydrolysis to generate triflic acid in situ [10].

Palladium-catalyzed cross-coupling reactions provide an alternative approach for synthesizing aryl thioethers, though their application to aliphatic systems like ethanol, 2-(dodecylthio)- remains limited [13]. The Buchwald-Hartwig coupling conditions typically employed for carbon-nitrogen and carbon-oxygen bond formation have been adapted for carbon-sulfur bond construction, utilizing phosphine or carbene ligands to modulate catalyst activity [13].

Heterogeneous catalysis using superacidic Nafion represents a sustainable approach that addresses practicality concerns through catalyst recyclability [10]. This system allows for repeated catalyst usage without significant loss in process efficiency, making it attractive for industrial applications [10]. The Nafion catalyst demonstrates equivalent effectiveness to homogeneous triflic acid while offering simplified product separation and catalyst recovery [10].

| Catalyst System | Reaction Temperature | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| Triflic Acid | 80°C | 2 hours | 85-95% | [10] |

| Indium Triflate | 80°C | 2-4 hours | 80-90% | [10] |

| Nafion Superacid | 60-80°C | 3-5 hours | 82-88% | [10] |

| Base-Catalyzed | 100-120°C | 6-12 hours | 70-85% | [6] |

Green Chemistry Considerations in Production

The development of environmentally sustainable synthetic routes for ethanol, 2-(dodecylthio)- aligns with green chemistry principles through several key strategies [21] [25]. Solvent selection plays a crucial role in reducing environmental impact, with water emerging as the preferred medium due to its environmental benignity [25]. However, the hydrophobic nature of dodecyl chains necessitates careful consideration of phase behavior and mass transfer limitations [23].

Green solvents such as supercritical carbon dioxide and ionic liquids offer alternatives to traditional organic solvents while maintaining reaction efficiency [25]. These systems reduce volatile organic compound emissions and eliminate the need for extensive solvent recovery processes [25]. The use of renewable feedstocks represents another important aspect of sustainable synthesis, with biomass-derived starting materials increasingly replacing petroleum-based precursors [25].

Atom economy maximization represents a fundamental principle in green synthesis, requiring optimization of reaction stoichiometry to minimize waste generation [25]. The direct coupling of thiols with alcohols achieves high atom economy by eliminating the need for activated intermediates such as halides or sulfonates [10]. This approach reduces both material consumption and waste stream complexity [25].

Energy efficiency considerations favor catalytic processes that operate under mild conditions, reducing overall energy consumption compared to high-temperature thermal processes [25] [26]. The implementation of microwave and ultrasound activation techniques can accelerate reactions while reducing energy requirements [25]. These methods allow reactions to proceed more efficiently at lower temperatures, contributing to overall process sustainability [25].

Biocatalytic approaches using enzymes and microorganisms offer high specificity and environmental compatibility [25]. Enzymatic reactions typically occur under mild conditions and generate fewer byproducts compared to traditional chemical synthesis [25]. However, the application of biocatalysis to hydrophobic substrates like dodecyl thiols requires careful consideration of enzyme stability and substrate solubility [25].

Water recycling and reuse strategies significantly reduce the environmental footprint of synthesis processes [26]. Implementation of closed-loop water systems minimizes freshwater consumption while reducing wastewater generation [26]. The integration of renewable energy sources, such as solar power or biomass combustion, further enhances the environmental performance of production processes [26].

Yield Optimization Strategies

Yield optimization in the synthesis of ethanol, 2-(dodecylthio)- requires systematic investigation of reaction parameters including temperature, concentration, catalyst loading, and reaction time [32] [40]. The optimization of reagent stoichiometry represents a critical factor, with excess thiol typically required to drive the reaction to completion while minimizing competing side reactions [22].

Temperature control significantly influences both reaction rate and selectivity, with optimal conditions typically ranging from 60-100°C depending on the specific synthetic pathway employed [6] [10]. Higher temperatures accelerate reaction kinetics but may promote unwanted side reactions such as thiol oxidation or elimination processes [39]. The balance between reaction rate and selectivity requires careful optimization for each specific catalyst system [10].

Catalyst loading optimization involves determining the minimum effective concentration that provides acceptable reaction rates while maintaining economic viability [10] [40]. Studies have demonstrated that optimal catalyst loading typically ranges from 0.5-2.0 mol% for metal triflate systems, with higher loadings providing diminishing returns in terms of yield improvement [10].

Reaction time optimization requires monitoring of conversion kinetics to identify the point of maximum yield before competing reactions become significant [32] [40]. Real-time monitoring techniques such as gas chromatography or nuclear magnetic resonance spectroscopy enable precise determination of optimal reaction endpoints [22] [40].

The suppression of side reactions represents a crucial aspect of yield optimization, particularly the prevention of disulfide formation through thiol oxidation [39] [40]. Inert atmosphere conditions using nitrogen or argon effectively prevent oxidative side reactions while maintaining reaction efficiency [37] [40]. The addition of reducing agents or antioxidants can further suppress unwanted oxidation processes [40].

Purification strategy optimization involves selecting appropriate separation techniques that maximize product recovery while minimizing losses [40]. Column chromatography on silica gel typically provides effective separation of thiol-ether products from unreacted starting materials and side products [37] [40]. The choice of eluent system significantly influences separation efficiency and product purity [40].

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60-100°C | 15-25% increase | [6] [10] |

| Catalyst Loading | 0.5-2.0 mol% | 10-20% increase | [10] |

| Reaction Time | 2-8 hours | 20-30% increase | [32] [40] |

| Thiol Excess | 1.2-2.0 equivalents | 12-18% increase | [22] |

| Inert Atmosphere | Nitrogen/Argon | 8-15% increase | [37] [40] |

Process intensification through continuous flow synthesis offers advantages in terms of heat and mass transfer, enabling more precise control of reaction conditions [11]. Continuous systems facilitate better mixing and temperature control while reducing residence time variations that can lead to side product formation [11]. The implementation of automated monitoring and control systems further enhances process reproducibility and yield consistency [11].

Micellization Phenomena and Critical Parameters

Ethanol, 2-(dodecylthio)- (C₁₄H₃₀OS) represents a unique class of amphiphilic molecules featuring a thioether linkage within its hydrophobic chain, which significantly influences its self-assembly behavior in aqueous solutions [1] [2]. The compound, with its molecular weight of 246.45 g/mol and CAS number 1462-55-1, possesses a distinctive structural architecture comprising a twelve-carbon dodecyl chain connected to an ethanol moiety via a sulfur atom [1] [3] [4].

The critical micelle concentration (CMC) of ethanol, 2-(dodecylthio)- exhibits markedly different behavior compared to conventional surfactants with similar chain lengths. Research on analogous thioether-containing surfactants demonstrates that the incorporation of sulfur atoms into the hydrophobic chain consistently results in elevated CMC values [2] [5]. Specifically, studies on cationic surfactants with thioether groups show that substitution of a thioether group for methylene units causes a substantial increase in CMC, with the magnitude of this increase being dependent on the position of the sulfur atom within the chain [2].

For compounds with similar structural features, the CMC values range from 7.65 mM for twelve-carbon thioether surfactants to significantly higher values when the thioether group is positioned closer to the head group [2]. This increase can be attributed to the disruption of optimal hydrophobic packing caused by the thioether moiety, which possesses different electronic and steric properties compared to methylene groups [5].

The temperature dependence of CMC for ethanol, 2-(dodecylthio)- follows the general pattern observed for nonionic surfactants, where CMC initially decreases with increasing temperature due to dehydration of the hydrophilic portion, followed by a minimum at elevated temperatures [6]. However, the presence of the thioether group modifies this behavior by creating additional water-accessible sites within the micelle core, leading to a more gradual transition compared to conventional surfactants [2].

Surface tension measurements provide crucial insights into the micellization process. The surface tension reduction efficiency of ethanol, 2-(dodecylthio)- is expected to be comparable to other C₁₂ chain surfactants, with the ability to reduce water surface tension to approximately 30-35 mN/m at the CMC [7] [8]. The thioether group's influence on surface activity manifests through its partial hydrophilicity, which affects the molecular orientation at interfaces [2].

Effect of Thioether Positioning on Aggregation

The positioning of the thioether group within the hydrophobic chain of ethanol, 2-(dodecylthio)- significantly influences aggregation behavior and micelle structure. Research on systematically varied thioether surfactants reveals that the sulfur atom's location determines both the critical micelle concentration and the aggregate morphology [2] [5].

When the thioether group is positioned closer to the terminal end of the alkyl chain, as in ethanol, 2-(dodecylthio)-, the disruption to hydrophobic packing is minimized compared to sulfur atoms located near the head group [2]. This positioning results in a CMC that, while elevated compared to conventional dodecyl surfactants, remains lower than thioether surfactants with centrally positioned sulfur atoms [5].

The thioether group's influence on aggregation extends beyond CMC values to affect micelle size and structure. Dynamic light scattering studies on related thioether surfactants demonstrate that these compounds form smaller aggregates with lower aggregation numbers compared to conventional surfactants [2]. The aggregation number for ethanol, 2-(dodecylthio)- is expected to be in the range of 30-50 molecules per micelle, significantly lower than the 60-80 molecules typical for conventional dodecyl surfactants [9].

This reduction in aggregation number stems from the thioether group's tendency to orient toward the micelle-water interface, increasing the effective head group area and reducing the optimal packing parameter [2]. The sulfur atom's partial hydrophilicity creates localized regions of enhanced water penetration, leading to a more loosely packed micelle core [5].

Pyrene fluorescence studies on thioether surfactants reveal increased micellar micropolarity compared to conventional surfactants, with I₁/I₃ ratios indicating greater water penetration into the micelle core [2]. This enhanced micropolarity confirms the formation of less compact aggregates with increased interfacial area between the hydrophobic core and the aqueous phase.

Comparative Analysis with Conventional Surfactants

The self-assembly behavior of ethanol, 2-(dodecylthio)- differs substantially from conventional surfactants with equivalent chain lengths. When compared to dodecyltrimethylammonium bromide (DTAB), which exhibits a CMC of approximately 16.0 mM, the thioether-containing analog demonstrates elevated CMC values [9] [10]. This increase reflects the fundamental difference in hydrophobic interaction strength caused by the thioether group's electronic properties [2].

Comparative studies with sodium dodecyl sulfate (SDS), which has a CMC of 8.3 mM, reveal that the anionic head group's strong hydrophilicity partially compensates for chain length effects [9]. However, the thioether group's influence persists, resulting in higher CMC values for sulfur-containing analogs compared to their conventional counterparts [2].

The aggregation behavior comparison extends to micelle morphology and growth patterns. Conventional dodecyl surfactants typically undergo sphere-to-rod transitions at concentrations well above the CMC, particularly in the presence of added electrolytes [11]. In contrast, thioether surfactants demonstrate reduced tendency for micellar growth, maintaining predominantly spherical aggregates across a broader concentration range [2] [5].

This difference in growth behavior originates from the thioether group's preference for the micelle surface, which increases the effective head group area and reduces the packing parameter below the threshold for cylindrical micelle formation [2]. The result is a more stable spherical micelle structure that persists to higher surfactant concentrations.

Temperature-dependent studies reveal that while conventional surfactants show monotonic increases in aggregation number with temperature, thioether surfactants exhibit more complex behavior with smaller temperature coefficients [6]. The thioether group's influence on hydrogen bonding and hydration patterns creates additional temperature-dependent effects that modify the standard thermodynamic relationships [2].

Surface activity comparisons demonstrate that ethanol, 2-(dodecylthio)- achieves surface tension reduction comparable to conventional C₁₂ surfactants, but requires higher concentrations to reach equivalent surface coverage [8]. The thioether group's partial hydrophilicity affects the molecular orientation at interfaces, leading to modified adsorption isotherms [2].

Thermodynamic Principles Governing Assembly

The thermodynamic driving forces for micelle formation in ethanol, 2-(dodecylthio)- systems reflect the complex interplay between hydrophobic interactions, electrostatic effects, and the unique properties of the thioether group [12]. The standard free energy of micellization (ΔG°ₘ) for thioether surfactants is consistently less negative than for conventional surfactants with equivalent chain lengths, indicating reduced thermodynamic favorability for micelle formation [2].

The enthalpy of micellization (ΔH°ₘ) for ethanol, 2-(dodecylthio)- demonstrates temperature-dependent behavior characteristic of nonionic surfactants, with the thioether group introducing additional complexity through its influence on hydrogen bonding patterns [13]. At moderate temperatures, the enthalpy contribution is expected to be small and positive, reflecting the endothermic nature of micelle formation when entropy effects dominate [12].

The entropy of micellization (ΔS°ₘ) provides the primary driving force for self-assembly, with the thioether group's influence manifesting through modified hydration patterns around the surfactant molecule [12]. The sulfur atom's partial hydrophilicity creates localized disruption of water structure, leading to enhanced entropy gain upon micelle formation compared to simple alkyl chains [2].

Conductivity studies on related thioether surfactants reveal higher degrees of counterion dissociation compared to conventional surfactants, indicating looser micelle structures with enhanced water penetration [2]. This behavior corresponds to reduced counterion binding efficiency and modified electrostatic interactions within the micelle.

The heat capacity change upon micellization (ΔCp°ₘ) for ethanol, 2-(dodecylthio)- reflects the temperature dependence of enthalpy and entropy contributions. The thioether group's influence on water structure creates additional temperature-dependent effects that modify the standard relationships observed for conventional surfactants [12].

Thermodynamic analysis of the micellization process reveals that the thioether group's presence fundamentally alters the balance between enthalpic and entropic contributions to self-assembly. While maintaining the overall thermodynamic favorability of micelle formation, the modified energy landscape results in distinct concentration and temperature dependencies that distinguish thioether surfactants from their conventional analogs [2] [5].

The molecular thermodynamic approach to understanding thioether surfactant behavior requires consideration of the sulfur atom's unique properties, including its polarizability, bond angles, and electronic distribution [12]. These factors collectively contribute to the observed deviations from conventional surfactant behavior and provide fundamental insights into the structure-property relationships governing self-assembly processes.

Data Tables

Table 1: Comparison of Critical Micelle Concentrations

| Surfactant | CMC (mM) | Chain Length | Head Group | Reference |

|---|---|---|---|---|

| Ethanol, 2-(dodecylthio)- | >16.0* | 12C | Nonionic | Estimated [2] |

| Dodecyltrimethylammonium bromide | 16.0 | 12C | Cationic | [9] |

| Sodium dodecyl sulfate | 8.3 | 12C | Anionic | [9] |

| Pentaethylene glycol monododecyl ether | 0.065 | 12C | Nonionic | [9] |

| Thioether surfactants (C₁₂SC₃TAB) | 7.65 | 12C equiv | Cationic | [2] |

*Estimated based on analogous thioether surfactants

Table 2: Thermodynamic Parameters of Micellization

| Parameter | Ethanol, 2-(dodecylthio)- | Conventional C₁₂ Surfactants |

|---|---|---|

| ΔG°ₘ (kJ/mol) | -18 to -22* | -23 to -25 |

| ΔH°ₘ (kJ/mol) | +2 to +5* | 0 to +3 |

| ΔS°ₘ (J/mol·K) | +70 to +90* | +75 to +95 |

| Aggregation Number | 30-50* | 60-80 |

| Degree of Dissociation | 0.6-0.8* | 0.2-0.4 |

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.